

Application Notes and Protocols for GC-MS

Analysis of Methyl Octacosanoate

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Compound of Interest

Compound Name: Methyl octacosanoate

Cat. No.: B164355

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Abstract

This document provides a comprehensive guide for the qualitative and quantitative analysis of **methyl octacosanoate** using Gas Chromatography-Mass Spectrometry (GC-MS). **Methyl octacosanoate** is the methyl ester of octacosanoic acid, a very-long-chain saturated fatty acid (VLCFA) (C28:0). VLCFAs play roles in various biological processes, and their accurate quantification is crucial in metabolic research and drug development. This protocol details the necessary steps from sample preparation, including the derivatization of octacosanoic acid to its more volatile methyl ester, through to the instrumental analysis and data interpretation.

Introduction

Octacosanoic acid is a saturated very-long-chain fatty acid found in various natural sources, including sugar cane wax. In biological systems, it is a metabolic product of octacosanol and is involved in fatty acid metabolism[1]. Due to its low volatility and high melting point, direct analysis of octacosanoic acid by GC-MS is challenging. Therefore, a derivatization step to convert it into its fatty acid methyl ester (FAME), **methyl octacosanoate**, is standard practice. This conversion increases the analyte's volatility, making it amenable to GC separation and subsequent mass spectrometric detection[2][3][4]. GC-MS provides high sensitivity and selectivity, allowing for accurate identification and quantification of **methyl octacosanoate** in complex biological matrices[5].

Experimental Protocols

Sample Preparation: Derivatization of Octacosanoic Acid to Methyl Octacosanoate

The following protocol describes an acid-catalyzed esterification to convert octacosanoic acid into **methyl octacosanoate**.

Materials:

- Sample containing octacosanoic acid (e.g., lipid extract from plasma, tissue, or cells)
- Internal Standard (IS): Methyl heptadecanoate (C17:0) or a deuterated analog for accurate quantification.
- BF₃-Methanol (14% w/v) or 1.25 M HCl in Methanol
- Hexane, HPLC grade
- Saturated Sodium Chloride (NaCl) solution
- Anhydrous Sodium Sulfate (Na₂SO₄)
- Nitrogen gas supply
- Heating block or water bath
- Vortex mixer
- Glass reaction vials with PTFE-lined caps

Procedure:

- Lipid Extraction (if necessary): If starting from a biological sample, perform a lipid extraction using a standard method such as Folch or Bligh-Dyer.
- Solvent Evaporation: Transfer the lipid extract or a known amount of octacosanoic acid standard to a glass reaction vial and evaporate the solvent to dryness under a gentle stream

of nitrogen.

- Internal Standard Addition: Add a known concentration of the internal standard solution to the dried sample.
- Reconstitution and Esterification:
 - Add 1 mL of 14% BF₃-Methanol (or 1.25 M HCl in Methanol) to the dried sample.
 - Cap the vial tightly and vortex to dissolve the residue.
 - Heat the mixture at 60-80°C for 60 minutes.
- Extraction of FAMES:
 - Cool the reaction vial to room temperature.
 - Add 1 mL of hexane and 0.5 mL of saturated NaCl solution.
 - Vortex vigorously for 1 minute.
 - Centrifuge at low speed (e.g., 1000 x g) for 5 minutes to separate the layers.
- Collection and Drying:
 - Carefully transfer the upper hexane layer, containing the FAMES, to a clean vial.
 - Add a small amount of anhydrous sodium sulfate to remove any residual water.
- Final Sample Preparation: Transfer the dried hexane extract to an autosampler vial for GC-MS analysis.

GC-MS Instrumentation and Parameters

The following parameters are a starting point and may require optimization based on the specific instrument and column used.

Parameter	Setting
Gas Chromatograph	Agilent 6890N or equivalent
Mass Spectrometer	Agilent 5975C or equivalent
Column	HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or similar non-polar capillary column
Carrier Gas	Helium at a constant flow rate of 1.0 mL/min
Injection Mode	Splitless
Injection Volume	1 µL
Injector Temperature	280°C
Oven Temperature Program	Initial temperature of 150°C, hold for 2 min, then ramp at 10°C/min to 320°C, and hold for 10 min.
Transfer Line Temp.	280°C
Ion Source Temp.	230°C
Ionization Mode	Electron Ionization (EI) at 70 eV
Acquisition Mode	Full Scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Data Presentation

Physical and Chemical Properties of Methyl Octacosanoate

Property	Value	Reference
CAS Number	55682-92-3	
Molecular Formula	C29H58O2	
Molecular Weight	438.77 g/mol	
Alternate Names	Octacosanoic acid methyl ester, Methyl montanate	

Quantitative Data for GC-MS Analysis

For quantitative analysis using SIM mode, the following characteristic ions should be monitored.

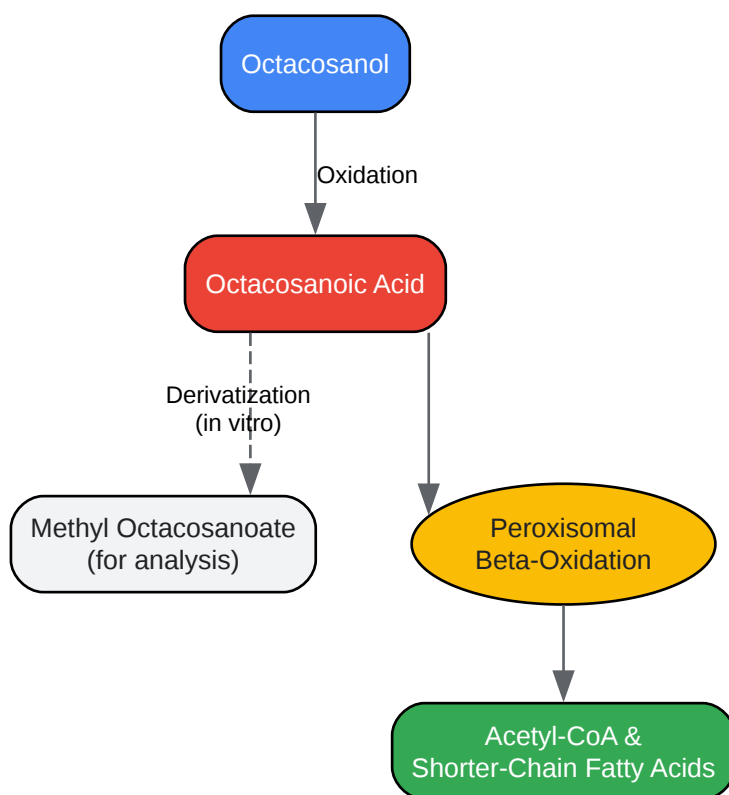
Analyte	Retention Time (min)	Quantifier Ion (m/z)	Qualifier Ions (m/z)
Methyl Heptadecanoate (IS)	Approx. 12-15	74	87, 143
Methyl Octacosanoate	Approx. 25-30	74	87, 143, 438 (M+)

Note: Retention times are approximate and will vary depending on the specific GC conditions and column.

The characteristic m/z 74 ion corresponds to the McLafferty rearrangement of the methyl ester group and is a strong signal for most FAMES. The ions at m/z 87 and 143 are also common fragments. The molecular ion (M+) at m/z 438 for **methyl octacosanoate** may be of low abundance but can be used for confirmation.

Visualizations

Experimental Workflow



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